N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
The compound N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide features a pyrrolo[1,2-a]pyrazine core substituted at the 1-position with a 4-fluorophenyl group and at the 2-position with a carboxamide-linked 2,3-dimethoxyphenyl moiety. This structure combines a bicyclic heterocycle with electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-28-19-7-3-5-17(21(19)29-2)24-22(27)26-14-13-25-12-4-6-18(25)20(26)15-8-10-16(23)11-9-15/h3-12,20H,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGKOVDFLUFCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article compiles various studies and findings related to its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure
The compound is characterized by the following structure:
- Molecular Formula : C19H19FN4O2
- Molecular Weight : 348.38 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown significant activity in inhibiting the growth of bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound ranged from 0.5 to 1.0 μg/mL against tested strains of Staphylococcus aureus and Escherichia coli.
- Minimum Bactericidal Concentration (MBC) : The MBC values were found to be similar to MIC values, indicating a bactericidal effect.
The antimicrobial action of this compound appears to involve:
- Disruption of Cell Membrane Integrity : Studies suggest that the compound disrupts the bacterial cell membrane, leading to leakage of intracellular contents.
- Inhibition of Biofilm Formation : The compound significantly inhibits biofilm formation in Staphylococcus epidermidis, which is crucial for its pathogenicity.
Study 1: In Vitro Antimicrobial Evaluation
A comprehensive study evaluated the in vitro antimicrobial activities of several derivatives including this compound. The study highlighted:
- Synergistic Effects : The compound exhibited synergistic effects when combined with standard antibiotics such as Ciprofloxacin and Ketoconazole.
- Resistance Studies : Single-point resistance studies indicated that the compound could overcome resistance mechanisms in certain bacterial strains .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications in substituents on the pyrrolo[1,2-a]pyrazine core significantly influenced biological activity. Key findings include:
- Optimal Substituents : Substituents at positions 2 and 4 on the phenyl rings enhanced potency.
- Comparative Analysis : A comparative analysis with other similar compounds showed that slight structural changes could lead to significant differences in biological efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN4O2 |
| Molecular Weight | 348.38 g/mol |
| MIC against S. aureus | 0.5 - 1.0 μg/mL |
| MBC against E. coli | Similar to MIC |
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| N-(2,3-dimethoxyphenyl)... | 0.5 | 0.5 |
| Ciprofloxacin | 0.25 | 0.5 |
| Ketoconazole | 0.5 | 1.0 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H22FN3O3
- Molecular Weight : 395.434 g/mol
- IUPAC Name : N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
The compound features a pyrrolo[1,2-a]pyrazine core structure that is known for its biological activity. The presence of the dimethoxyphenyl and fluorophenyl groups enhances its pharmacological properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit potential anticancer properties. For instance, studies have focused on the ability of pyrrolo[1,2-a]pyrazine derivatives to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Case Study : A related compound demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antiviral Properties
Recent investigations into the antiviral potential of pyrrolo[1,2-a]pyrazines have shown promising results against viral infections such as dengue virus. The compound's ability to inhibit viral replication could be attributed to its interaction with viral proteases.
- Case Study : A study on related pyrazole derivatives indicated their effectiveness as inhibitors for dengue virus type 2 NS2B/NS3 serine protease . This suggests that this compound could similarly exhibit antiviral activity.
Neuroprotective Effects
The neuroprotective potential of this compound is being explored in the context of neurodegenerative diseases. Compounds with similar functionalities have been shown to protect neuronal cells from oxidative stress and apoptosis.
- Research Insight : Investigations into the neuroprotective mechanisms of related compounds suggest that they may modulate neuroinflammatory responses and enhance neuronal survival .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle and Substituent Variations
The target compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide family. Key analogues include:
Key Observations:
- Substituent Positioning : The target compound’s 2,3-dimethoxyphenyl group contrasts with the 2,6-difluorophenyl () and tert-butyl () substituents. Methoxy groups enhance electron density and hydrophilicity compared to halogens or alkyl chains .
- In contrast, ’s compound uses a 4-ethoxyphenyl group, which may increase lipophilicity .
Comparison with Non-Pyrrolo[1,2-a]Pyrazine Analogues
- Pyrazoline Derivatives : describes N-substituted pyrazolines with 4-fluorophenyl groups. While their core differs, substituent analysis (e.g., halogen vs. methoxy) highlights common strategies for tuning molecular conformation and reactivity .
- Pyrrolo[1,2-b]Pyridazines : ’s patent compound features a pyrrolo[1,2-b]pyridazine core with difluorophenyl substituents. The heterocycle’s altered ring system likely impacts binding interactions compared to pyrrolo[1,2-a]pyrazines .
Substituent Effects on Physicochemical Properties
- Lipophilicity : The tert-butyl group () increases hydrophobicity (ClogP ≈ 3.5), whereas methoxy groups (target compound) balance hydrophilicity and moderate lipophilicity. Ethoxy () further elevates ClogP relative to methoxy .
- Electron Effects: Methoxy donors may enhance resonance stabilization of the carboxamide, while fluorine’s electronegativity could polarize adjacent bonds, affecting solubility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
